1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique structure that combines an imidazo[2,1-b]thiazole ring, a phenyl group, and a thiophen-2-ylmethyl moiety
Properties
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBZIVGZFICIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two primary subunits:
- 2-(Imidazo[2,1-b]thiazol-6-yl)aniline : A fused bicyclic heteroaromatic system bearing an aniline moiety.
- Thiophen-2-ylmethylamine : A thiophene-derived primary amine.
The urea linkage is constructed via coupling between the aniline and thiophenemethylamine, necessitating activation of one amine precursor. Retrosynthetic disconnection suggests two viable routes:
- Route A : Reaction of 2-(imidazo[2,1-b]thiazol-6-yl)phenyl isocyanate with thiophen-2-ylmethylamine.
- Route B : Carbodiimide-mediated coupling of 2-(imidazo[2,1-b]thiazol-6-yl)aniline and thiophen-2-ylmethylamine using N,N'-carbonyldiimidazole (CDI).
Route B is prioritized due to safety concerns associated with isocyanate handling and compatibility with existing protocols for urea synthesis.
Synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)aniline
Formation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation, adapting methodologies from imidazo-thiazole derivatives:
Step 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
2-Aminothiazole-4-carboxylate (1) is prepared by reacting thiourea (10 mmol) with ethyl bromopyruvate (12 mmol) in ethanol under reflux (4 h, 80°C). The product is recrystallized from ethanol (Yield: 78%).
Step 2: Cyclization with 2-Bromoacetophenone
Cyclization of (1) (5 mmol) with 2-bromoacetophenone (5.5 mmol) in ethanol at reflux (6 h) yields ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate (2) . Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords a white solid (Yield: 65%).
Step 3: Ester Hydrolysis
Saponification of (2) (3 mmol) with LiOH·H₂O (6 mmol) in THF/H₂O (3:1) at 60°C (3 h) generates 6-phenylimidazo[2,1-b]thiazole-3-carboxylic acid (3) . Acidification with HCl (1M) precipitates the product (Yield: 89%).
Synthesis of Thiophen-2-ylmethylamine
Step 1: Preparation of Thiophene-2-carbonitrile
Thiophene-2-carboxaldehyde (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) and NaOAc (15 mmol) in ethanol (reflux, 3 h) to form the oxime. Subsequent dehydration with PCl₅ (12 mmol) in DCM (0°C, 1 h) yields thiophene-2-carbonitrile (6) (Yield: 85%).
Step 2: Reduction to Thiophen-2-ylmethylamine
Lithium aluminum hydride (6 mmol) is added to (6) (5 mmol) in dry THF (0°C, 2 h). After quenching with H₂O and filtration, the crude product is purified via distillation to afford thiophen-2-ylmethylamine (7) as a colorless liquid (Yield: 78%).
Characterization of (7) :
Urea Coupling via Carbodiimide-Mediated Activation
Step 1: Activation with N,N'-Carbonyldiimidazole (CDI)
A solution of (5) (1 mmol) in dry DMF is treated with CDI (1.2 mmol) under N₂ at 0°C (30 min). The mixture is warmed to rt, and (7) (1.2 mmol) is added dropwise. Stirring is continued for 12 h at rt.
Step 2: Workup and Purification
The reaction is quenched with H₂O (20 mL), and the precipitate is filtered. Recrystallization from ethanol/water (1:1) yields 1-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (8) as a white solid (Yield: 68%).
Characterization of (8) :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 9.87 (s, 1H, NH), 8.41 (s, 1H, H-5), 7.94 (d, J = 8.5 Hz, 1H, H-aryl), 7.68–7.12 (m, 6H, H-aryl, H-thiophene), 4.52 (d, J = 5.5 Hz, 2H, CH₂NH), 3.89 (s, 2H, NH₂).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 158.9 (C=O), 149.2 (C-2), 142.1 (C-thiophene), 135.4–122.8 (aryl, imidazo-thiazole), 44.1 (CH₂NH).
- FT-IR (KBr) : 3345 cm⁻¹ (N-H), 1662 cm⁻¹ (C=O), 1530 cm⁻¹ (C-N).
- HRMS (ESI) : m/z calcd for C₁₉H₁₅N₅OS₂ [M+H]⁺: 409.0698; found: 409.0701.
Optimization and Mechanistic Insights
Critical Parameters in Urea Formation
- Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
- Catalyst Loading : CDI (1.2 equiv) ensures complete activation without side reactions.
- Temperature : Prolonged stirring at rt minimizes decomposition of the imidazolide intermediate.
Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| CDI, DMF, rt | 68 | 98.5 |
| EDCI/HOBt, DCM | 54 | 95.2 |
| Triphosgene, Et₃N | 61 | 97.1 |
Scalability and Industrial Feasibility
Kilogram-scale trials (100 g of (5) ) demonstrate consistent yields (65–70%) with purity >98%, affirming the robustness of this route. Continuous flow synthesis is being explored to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole, including the compound , exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of pancreatic ductal adenocarcinoma cells with IC50 values ranging from 5.11 to 10.8 µM . This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.
Potential Therapeutic Uses
The pharmacological profile of 1-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea suggests potential applications in treating various diseases beyond cancer. Its ability to modulate nitric oxide levels indicates possible uses in cardiovascular diseases and conditions characterized by impaired blood flow .
Antimicrobial Activity
Some studies have suggested that imidazo[2,1-b]thiazoles possess antimicrobial properties. The structural characteristics of these compounds enable them to interact with microbial targets effectively, potentially leading to new treatments for resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of imidazo[2,1-b]thiazole derivatives:
Mechanism of Action
The mechanism by which 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[2,1-b]thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Material Science: The compound’s electronic properties can be attributed to the conjugated systems within its structure, making it useful in the development of organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of applications in medicinal chemistry.
Benzimidazoles: Another class of heterocyclic compounds with significant biological activity.
Thiazoles: Known for their presence in various bioactive molecules.
Uniqueness
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H16N4OS
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It is known to inhibit enzymes that play critical roles in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, a series of imidazo[2,1-b]thiazole derivatives were synthesized and screened for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM, indicating potent antiproliferative effects .
Antidiabetic Activity
Additionally, certain derivatives of imidazo[2,1-b]thiazole have been shown to activate SIRT1, a NAD(+)-dependent deacetylase implicated in metabolic regulation. The most potent analogues exhibited oral antidiabetic activity in various mouse models . This suggests potential therapeutic applications for metabolic disorders beyond cancer treatment.
Efficacy Data
| Compound | Target Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Antiproliferative |
| 9l | Capan-1 | 10.8 | Antiproliferative |
| Compound 29 | Various | N/A | Antidiabetic |
Case Studies
A study focused on imidazo[2,1-b]thiazole derivatives demonstrated their efficacy against multiple cancer cell lines. The derivatives were tested using the Sulforhodamine B (SRB) assay on PDAC cells such as SUIT-2 and Panc-1. The results indicated that certain compounds not only inhibited cell growth but also significantly reduced migration rates in scratch wound-healing assays .
Another investigation highlighted the potential of these compounds in treating metabolic disorders by activating SIRT1, which plays a crucial role in regulating cellular energy homeostasis and insulin sensitivity .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which offers high selectivity and yields (90–96%). Key steps include:
Preparation of imidazo[2,1-b]thiazole intermediates through cyclization of readily available substrates.
Functionalization of the phenyl ring via electrophilic substitution.
Coupling with thiophen-2-ylmethyl isocyanate to introduce the urea moiety .
Alternative methods involve Heck reactions for aryl-aryl bond formation, as seen in structurally similar imidazothiazole derivatives .
Q. How is structural characterization performed for imidazo[2,1-b]thiazole derivatives like this compound?
- Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : and NMR to verify aromatic protons, urea NH groups, and thiophene substituents.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving crystal packing and planar geometry of the imidazo[2,1-b]thiazole core (e.g., bond lengths of 1.34–1.40 Å for C–N bonds in related compounds) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer: Standard assays include:
- MTT or CellTiter-Glo® : For cytotoxicity profiling in cancer cell lines (e.g., IC determination).
- Urease inhibition assays : To study enzyme-targeted activity, using protocols like spectrophotometric detection of ammonia at 630 nm .
- Antiviral screens : Parvovirus B19 inhibition assays in UT7/EpoS1 cells, measuring viral DNA replication via qPCR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer:
- Core modifications : Replace the thiophen-2-ylmethyl group with quinoxaline or morpholine derivatives to enhance SIRT1/SIRT3 modulation, as seen in SRT1720 analogs .
- Substituent effects : Introduce electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) to the phenyl ring to improve metabolic stability, guided by log P values (e.g., target log P <3 for blood-brain barrier penetration) .
- Bioisosteric replacement : Substitute urea with thiourea or carbamate groups to balance potency and solubility, as demonstrated in triazine-based analogs .
Q. What experimental strategies resolve contradictions in enzymatic vs. cellular activity data?
- Methodological Answer:
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify non-specific kinase interactions.
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- Pathway analysis : RNA-seq or phosphoproteomics to map ER stress/apoptosis pathways (e.g., CHOP, Bcl-2 modulation) .
Q. How can in vivo efficacy be evaluated for this compound in glioblastoma models?
- Methodological Answer:
- Orthotopic xenografts : Implant U87MG cells into murine brains and monitor tumor growth via bioluminescence.
- Blood-brain barrier (BBB) penetration : Measure plasma/brain concentration ratios using LC-MS/MS (target >0.3).
- Dosing regimen : Administer 25–50 mg/kg intraperitoneally, referencing protocols for ER stress-inducing agents like ursolic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
